Ceritinib dihydrochloride
描述
Ceritinib dihydrochloride is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. It is primarily used in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown inadequate clinical response or intolerance to crizotinib . This compound was developed to overcome resistance to first-generation ALK inhibitors and has shown significant efficacy in clinical trials .
准备方法
Synthetic Routes and Reaction Conditions
Ceritinib dihydrochloride is synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of a compound with a pyrimidine core structure with an amine derivative, followed by sulfonation and chlorination steps . The final product is obtained through crystallization and purification processes .
Industrial Production Methods
In industrial settings, this compound is produced using batch crystallization techniques. The process involves dissolving the compound in a suitable solvent mixture, followed by pH modification and cooling crystallization . The crystallization process is optimized to produce the desired polymorphic form of ceritinib, which is then filtered, dried, and purified for pharmaceutical use .
化学反应分析
Types of Reactions
Ceritinib dihydrochloride undergoes various chemical reactions, including:
Oxidation: Ceritinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the ceritinib molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ceritinib with modified functional groups, which can be used for further research and development .
科学研究应用
Ceritinib dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying kinase inhibitors and their interactions with ALK.
Biology: Ceritinib is used in cell biology studies to investigate the role of ALK in cell signaling and cancer progression.
Industry: Ceritinib is used in the pharmaceutical industry for the development of targeted cancer therapies.
作用机制
Ceritinib dihydrochloride exerts its effects by selectively inhibiting the activity of ALK. ALK is a receptor tyrosine kinase that, when mutated or overexpressed, drives the proliferation of cancer cells. Ceritinib binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as STAT3. This inhibition leads to the suppression of cancer cell growth and proliferation .
相似化合物的比较
Ceritinib dihydrochloride is compared with other ALK inhibitors such as crizotinib, alectinib, and brigatinib:
Crizotinib: The first-generation ALK inhibitor, often used as the initial treatment for ALK-positive NSCLC.
Alectinib: A second-generation ALK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Brigatinib: Another second-generation ALK inhibitor with a broader spectrum of activity against ALK mutations.
This compound is unique in its ability to overcome resistance to crizotinib and its high efficacy in treating ALK-positive cancers .
属性
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJOPLFICTLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380575-43-8 | |
Record name | Ceritinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERITINIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。